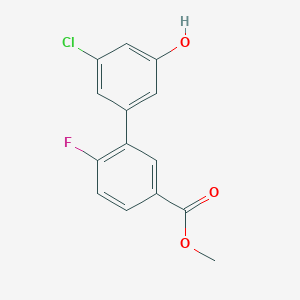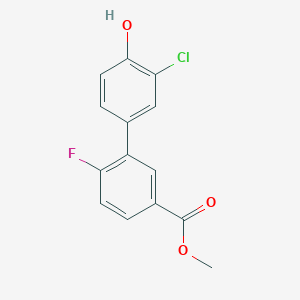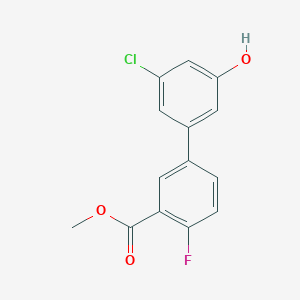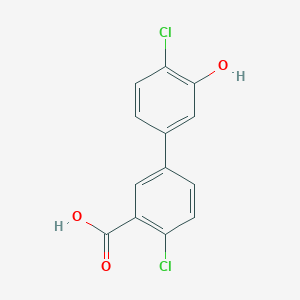
2-Chloro-5-(2-chloro-4-ethoxyphenyl)phenol, 95%
Vue d'ensemble
Description
2-Chloro-5-(2-chloro-4-ethoxyphenyl)phenol, 95% (2C5CEP95) is a chlorinated phenol compound with a wide range of applications in scientific research. It is a colorless, crystalline solid with a melting point of 85-87°C. It has a molecular weight of 246.09 g/mol and a density of 1.3 g/cm3. 2C5CEP95 is soluble in water, ethanol, and methanol, and insoluble in ether and chloroform. 2C5CEP95 is used in a variety of scientific research applications, including synthesis methods, mechanisms of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
Mécanisme D'action
2-Chloro-5-(2-chloro-4-ethoxyphenyl)phenol, 95% is an effective catalyst in organic reactions, due to its ability to form strong bonds with other molecules. It has been shown to catalyze the formation of a variety of organic compounds, including alcohols, aldehydes, ketones, and carboxylic acids. 2-Chloro-5-(2-chloro-4-ethoxyphenyl)phenol, 95% can also act as a Lewis acid, which means that it can accept electrons from other molecules. This allows it to form strong bonds with other molecules and facilitate the formation of organic compounds.
Biochemical and Physiological Effects
2-Chloro-5-(2-chloro-4-ethoxyphenyl)phenol, 95% has been shown to have a variety of biochemical and physiological effects. It has been shown to have antimicrobial and antifungal activity, and can inhibit the growth of a variety of bacteria and fungi. 2-Chloro-5-(2-chloro-4-ethoxyphenyl)phenol, 95% has also been found to be an effective inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This can lead to increased levels of acetylcholine in the brain, which has been linked to improved memory and learning.
Avantages Et Limitations Des Expériences En Laboratoire
2-Chloro-5-(2-chloro-4-ethoxyphenyl)phenol, 95% has a number of advantages for use in laboratory experiments. It is a relatively stable compound, and can be stored for long periods of time without significant degradation. It is also relatively inexpensive, and can be easily synthesized in a laboratory setting. However, 2-Chloro-5-(2-chloro-4-ethoxyphenyl)phenol, 95% can be toxic if ingested, and should be handled with care in the laboratory. Additionally, 2-Chloro-5-(2-chloro-4-ethoxyphenyl)phenol, 95% is not soluble in some solvents, and can be difficult to work with in certain applications.
Orientations Futures
The use of 2-Chloro-5-(2-chloro-4-ethoxyphenyl)phenol, 95% in scientific research is still in its early stages, and there are a number of potential future directions for its use. One potential application is in the synthesis of new pharmaceuticals and active ingredients. 2-Chloro-5-(2-chloro-4-ethoxyphenyl)phenol, 95% could also be used in the synthesis of new materials, such as polymers materials, dyes, and photoresists. Additionally, 2-Chloro-5-(2-chloro-4-ethoxyphenyl)phenol, 95% could be used in the development of new catalysts for organic reactions, and in the development of new methods for the synthesis of organic compounds. Finally, 2-Chloro-5-(2-chloro-4-ethoxyphenyl)phenol, 95% could be used in the development of new drugs and treatments for a variety of diseases and conditions.
Méthodes De Synthèse
2-Chloro-5-(2-chloro-4-ethoxyphenyl)phenol, 95% can be synthesized by a two-step process. The first step involves the reaction of 2-chloro-4-ethoxyphenol with thionyl chloride to form the corresponding chloro-derivative. The second step involves the reaction of the chloro-derivative with sodium hydroxide to form 2-Chloro-5-(2-chloro-4-ethoxyphenyl)phenol, 95%. The synthesis of 2-Chloro-5-(2-chloro-4-ethoxyphenyl)phenol, 95% is a simple and efficient process that can be carried out in a laboratory setting.
Applications De Recherche Scientifique
2-Chloro-5-(2-chloro-4-ethoxyphenyl)phenol, 95% is used in a variety of scientific research applications, including in the synthesis of other compounds, as a catalyst in organic reactions, and in the synthesis of pharmaceuticals and other active ingredients. 2-Chloro-5-(2-chloro-4-ethoxyphenyl)phenol, 95% has also been used in the synthesis of polymers materials, such as polyurethanes and polyesters. 2-Chloro-5-(2-chloro-4-ethoxyphenyl)phenol, 95% has also been used in the synthesis of dyes and other pigments, as well as in the synthesis of photoresists, which are used in the manufacture of semiconductor devices.
Propriétés
IUPAC Name |
2-chloro-5-(2-chloro-4-ethoxyphenyl)phenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12Cl2O2/c1-2-18-10-4-5-11(13(16)8-10)9-3-6-12(15)14(17)7-9/h3-8,17H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXNRIMHOXLZMGC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)C2=CC(=C(C=C2)Cl)O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12Cl2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00686141 | |
| Record name | 2',4-Dichloro-4'-ethoxy[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00686141 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-5-(2-chloro-4-ethoxyphenyl)phenol | |
CAS RN |
1261956-49-3 | |
| Record name | 2',4-Dichloro-4'-ethoxy[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00686141 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















